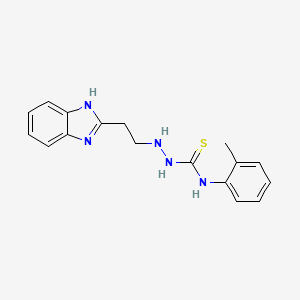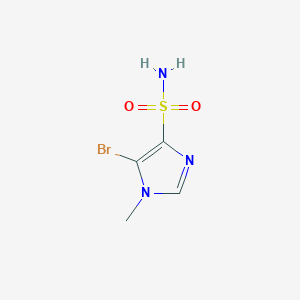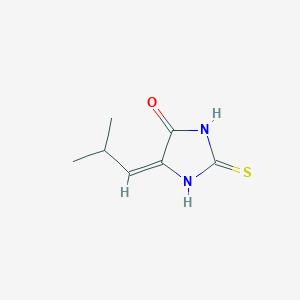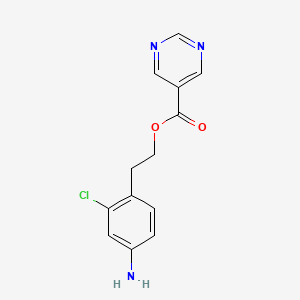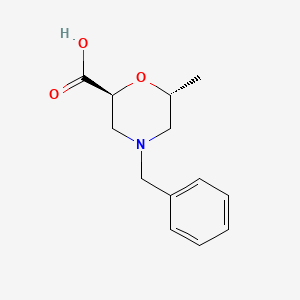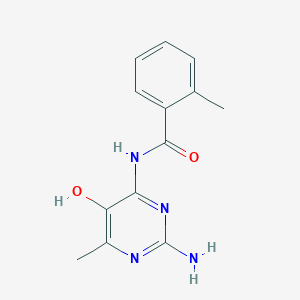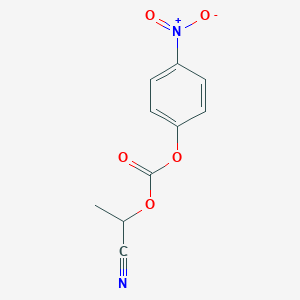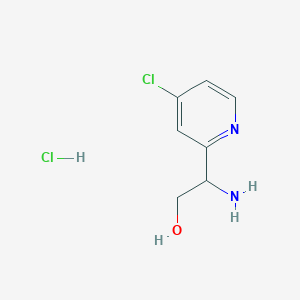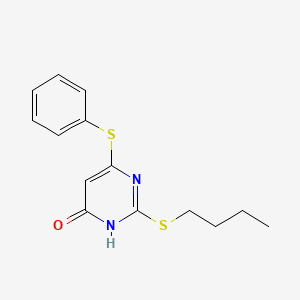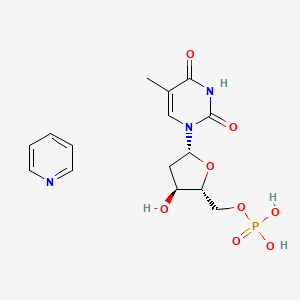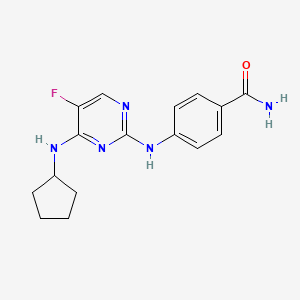
8-(Trifluoromethyl)-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)-3,4-dihydroisoquinoline is a compound that belongs to the class of trifluoromethylated heterocycles. The presence of the trifluoromethyl group (-CF3) imparts unique chemical and physical properties to the molecule, making it of significant interest in various fields of research and industry. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of isoquinoline derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . Another approach involves the cyclization of trifluoromethylated precursors under specific reaction conditions .
Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)-3,4-dihydroisoquinoline may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the trifluoromethylation process .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Trifluoromethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in an appropriate solvent.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethyl)-3,4-dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing their activity. For example, the compound may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their catalytic functions . Additionally, the compound’s electron-withdrawing properties can modulate the reactivity of other functional groups within the molecule, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylated Quinolines: These compounds share the trifluoromethyl group and exhibit similar chemical properties but differ in their core structures.
Trifluoromethylated Pyridines: These compounds also contain the trifluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness: 8-(Trifluoromethyl)-3,4-dihydroisoquinoline is unique due to its specific isoquinoline framework combined with the trifluoromethyl group. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C10H8F3N |
|---|---|
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
8-(trifluoromethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9/h1-3,6H,4-5H2 |
InChI-Schlüssel |
DDMHSGXILVSSHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=CC2=C1C=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


